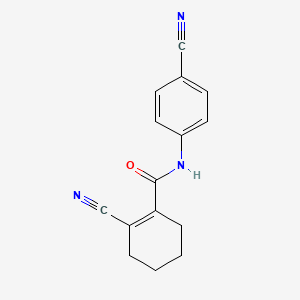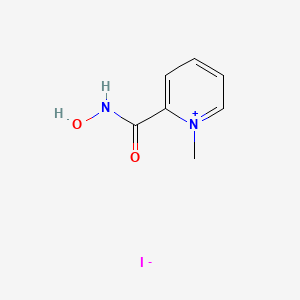
2-Hydroxycarbamoyl-1-methylpyridinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxycarbamoyl-1-methylpyridinium iodide is a chemical compound with the molecular formula C7H9IN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various chemical reactions and research fields.
Preparation Methods
The synthesis of 2-Hydroxycarbamoyl-1-methylpyridinium iodide typically involves the reaction of 2-chloropyridine with methyliodide under controlled conditions. The reaction is carried out in a suitable solvent, such as methanol, and requires careful handling due to the reactivity of the reagents involved . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
2-Hydroxycarbamoyl-1-methylpyridinium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide.
Scientific Research Applications
2-Hydroxycarbamoyl-1-methylpyridinium iodide is utilized in various scientific research applications:
Biology: The compound’s reactivity makes it useful in biochemical studies, including enzyme inhibition assays.
Mechanism of Action
The mechanism by which 2-Hydroxycarbamoyl-1-methylpyridinium iodide exerts its effects involves its ability to act as a dehydrating agent. It facilitates the formation of carboxylate esters from acids and alcohols, carboxamides from acids and amines, and lactones from hydroxy acids. The compound’s molecular targets include hydroxyl groups of carboxylic acids and alcohols, which it activates for further chemical transformations .
Comparison with Similar Compounds
2-Hydroxycarbamoyl-1-methylpyridinium iodide can be compared with other similar compounds, such as:
2-Chloro-1-methylpyridinium iodide:
3-Carbamoyl-1-methylpyridinium iodide: Another derivative with comparable reactivity but different applications.
4-Dodecylcarbamoyl-1-methylpyridinium iodide: Used in specialized organic synthesis reactions.
The uniqueness of this compound lies in its specific reactivity and applications in forming various chemical products under controlled conditions.
Properties
CAS No. |
89970-80-9 |
|---|---|
Molecular Formula |
C7H9IN2O2 |
Molecular Weight |
280.06 g/mol |
IUPAC Name |
N-hydroxy-1-methylpyridin-1-ium-2-carboxamide;iodide |
InChI |
InChI=1S/C7H8N2O2.HI/c1-9-5-3-2-4-6(9)7(10)8-11;/h2-5H,1H3,(H-,8,10,11);1H |
InChI Key |
TYWUUIGKRPFSFN-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC=CC=C1C(=O)NO.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


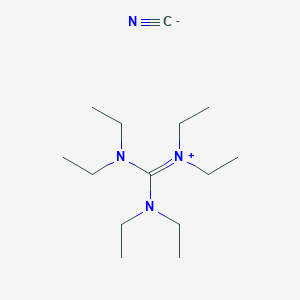
silane](/img/structure/B14380923.png)

![4-[(1,3-Dithian-2-ylidene)(phenyl)methyl]benzoic acid](/img/structure/B14380925.png)
![4-[(3,4-Dimethoxyphenyl)methoxy]butan-2-one](/img/structure/B14380930.png)
![3-Methoxy-2-[2-(methylsulfanyl)-4-oxoazetidin-1-yl]benzoic acid](/img/structure/B14380939.png)
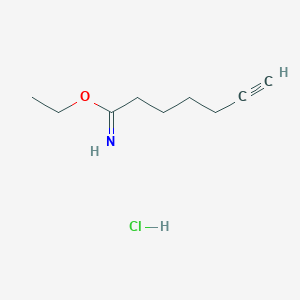
![3,3-dimethyl-2-[(E)-2-(2-phenyl-1H-indol-3-yl)ethenyl]-5-propylindole](/img/structure/B14380947.png)
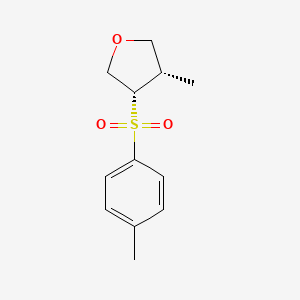
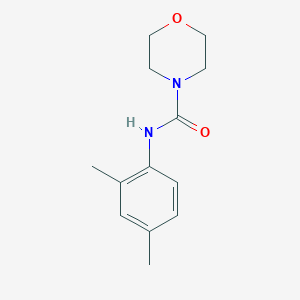
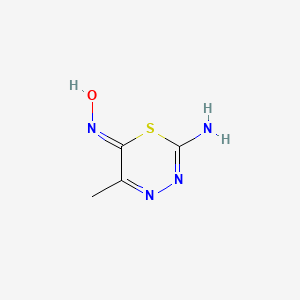

![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]piperidine](/img/structure/B14381006.png)
